Minimal PPARα Agonism Differentiates 17-HSA from 10-HSA, 9-HSA, and 12-HSA in Cellular Transactivation Assays
In a luciferase reporter gene assay measuring PPARα transactivation in HEK293 cells, 17-hydroxystearic acid (1.7 µM) elicited a fold-change induction of 1.7× compared to vehicle control, a value statistically indistinguishable from stearic acid (1.8×) and significantly lower than other hydroxystearic acid positional isomers. The comparator 10-HSA produced a 15.7× induction, 9-HSA produced a 10.1× induction, and 12-HSA produced a 4.9× induction at the same concentration [1]. The minimal activity of 17-HSA indicates that the omega-1 hydroxyl position confers negligible PPARα agonist potential, in stark contrast to the robust activation observed with hydroxyl groups positioned at C9, C10, or C12 [2].
| Evidence Dimension | PPARα transactivation (fold change vs vehicle) |
|---|---|
| Target Compound Data | 1.7× (mean normalized luminescence 0.623, SEM 0.0336) |
| Comparator Or Baseline | 10-HSA: 15.7×; 9-HSA: 10.1×; 12-HSA: 4.9×; Stearic acid: 1.8×; Vehicle (DMSO): 1.0× |
| Quantified Difference | 17-HSA exhibits 9.2× lower induction than 10-HSA, 5.9× lower than 9-HSA, and 2.9× lower than 12-HSA |
| Conditions | PPARα luciferase reporter gene assay in HEK293 cells; compound concentration 1.7 µM; ANOVA with Bonferroni post hoc test |
Why This Matters
For applications requiring a stearic acid backbone without PPARα-mediated transcriptional activation (e.g., negative controls in nuclear receptor studies or formulation of PPARα-silent lipid excipients), 17-HSA is the only hydroxystearic acid isomer with demonstrated minimal agonism comparable to unsubstituted stearic acid.
- [1] Rawlings AV, Wandeler E, Bendik I, Fuchs P, Monneuse JM, Imfeld D, Schütz R. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids. Int J Cosmet Sci. 2021;43(5):619-626. Table 1. View Source
- [2] Rawlings AV, et al. Int J Cosmet Sci. 2021;43(5):619-626. View Source
